molecular formula C17H19BFNO6 B8164147 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8164147
M. Wt: 363.1 g/mol
InChI Key: MGACDMGJHWUYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing aromatic ester with a fluorinated benzoate core and a succinimidyl active ester group. This compound serves as a critical precursor in radiochemistry, particularly for synthesizing N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a radiolabeling agent used in positron emission tomography (PET) tracers . The dioxaborolan-2-yl (pinacol boronate ester) group enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, while the 3-fluoro substituent enhances electronic effects for regioselective fluorination . The succinimidyl ester facilitates rapid conjugation with biomolecules (e.g., peptides, antibodies) under mild conditions, making it indispensable in radiopharmaceutical development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO6/c1-16(2)17(3,4)26-18(25-16)11-6-5-10(9-12(11)19)15(23)24-20-13(21)7-8-14(20)22/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGACDMGJHWUYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 equiv)

  • Reagents :

    • N-Hydroxysuccinimide (HOSu, 2 equiv)

    • N,N’-Diisopropylcarbodiimide (DIC, 2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 30°C

  • Duration : 12 hours

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate (EtOAc) and washed with water. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via silica gel chromatography (Hexane:EtOAc = 1:1). The reported yield for analogous NHS esters in Search Result is 56.1% , suggesting comparable efficiency for this target compound.

Analytical Characterization

Key spectroscopic data for structurally related NHS esters, as reported in Search Result , include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 12.98 (s, 1H, NH),

    • δ 8.27–8.26 (d, 1H, aromatic),

    • δ 5.32 (s, 2H, CH₂),

    • δ 1.28 (s, 12H, Bpin methyl groups).

Melting Point and Purity

Purified NHS esters typically exhibit sharp melting points (e.g., 121–125°C for related compounds) and >95% purity by HPLC.

The table below summarizes critical parameters for NHS ester synthesis across referenced methodologies:

ParameterSearch ResultGeneral Miyaura Borylation
Catalyst None (DIC/HOSu)Pd(dppf)Cl₂
Yield 56.1%60–85%
Purification Column ChromatographyRecrystallization
Reaction Time 12 hours24 hours

Challenges and Optimizations

Boronate Stability

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is moisture-sensitive. Reactions should be conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis.

Fluorine Compatibility

Electron-withdrawing fluorine substituents may reduce reactivity in borylation steps. Elevated temperatures (100°C) and excess B₂Pin₂ (1.5–2.0 equiv) are recommended to drive reactions to completion .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Often involve halogenated solvents and bases.

    Oxidation Reactions: Typically use oxidizing agents like potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modify biological activity through the introduction of fluorine and boron functionalities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are critical for therapeutic agents.

  • Case Study: Anticancer Activity
    Recent studies have shown that derivatives of pyrrolidinyl compounds can inhibit tumor growth in various cancer models. The incorporation of the dioxaborolane group may enhance the selectivity and efficacy of these compounds against cancer cells.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions.

  • Table: Synthetic Applications
Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms carbon-carbon bonds in complex molecules
FunctionalizationModifies existing compounds to enhance properties

Materials Science

In materials science, the compound's boron content allows it to be used in the development of advanced materials with specific electronic properties.

  • Case Study: Polymer Development
    Research indicates that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for high-performance materials used in aerospace and automotive industries.

Environmental Impact and Safety

Given the increasing scrutiny on per- and polyfluoroalkyl substances (PFAS), it is crucial to assess the environmental impact of compounds like 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Studies are ongoing to evaluate its persistence in the environment and potential toxicity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(dioxaborolan-2-yl)benzoate (Target) C₁₈H₂₀BFNO₆ 375.17 3-F, pinacol boronate, succinimidyl Radiopharmaceuticals, [18F]SFB synthesis
2,5-Dioxopyrrolidin-1-yl 4-(dioxaborolan-2-yl)benzoate C₁₈H₂₀BNO₆ 357.17 H (para to boronate), succinimidyl Radiochemistry, non-fluorinated precursors
Ethyl 4-(dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 276.14 Ethyl ester, pinacol boronate Suzuki couplings, non-reactive ester
3-Fluoro-4-(dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ 223.05 Pyridine core, 3-F substituent Heterocyclic drug intermediates
2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide C₁₃H₁₆BF₂NO₃ 299.08 2,6-diF, benzamide Bioactive molecule derivatization

Succinimidyl Ester Derivatives

The target compound is distinguished from non-fluorinated analogues (e.g., 2,5-Dioxopyrrolidin-1-yl 4-(dioxaborolan-2-yl)benzoate) by its 3-fluoro substituent, which enhances electrophilicity at the aromatic ring, improving fluorination efficiency in copper-mediated radiofluorination reactions . The absence of fluorine in the latter reduces steric and electronic effects, limiting its utility in 18F-labeling workflows.

Ester Group Variations

Replacing the succinimidyl group with ethyl (Ethyl 4-(dioxaborolan-2-yl)benzoate) or methyl esters (Methyl 3-(dioxaborolan-2-yl)benzoate, Mw 248.11) reduces reactivity toward nucleophiles. These derivatives are primarily used in Suzuki-Miyaura couplings for biaryl synthesis but lack the rapid conjugation kinetics required for radiopharmaceuticals .

Heterocyclic Analogues

3-Fluoro-4-(dioxaborolan-2-yl)pyridine exemplifies a shift from a benzene to a pyridine core. The nitrogen atom in pyridine alters electron distribution, reducing boronate Lewis acidity (hardness η ≈ 3.5 eV vs. 4.2 eV for benzene derivatives) and influencing cross-coupling efficiency . Such compounds are favored in kinase inhibitor development due to improved solubility and target affinity .

Fluorination Patterns

The 2,6-difluoro substitution in 2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide introduces steric hindrance, slowing transmetalation in cross-couplings but enhancing metabolic stability in bioactive molecules . In contrast, the mono-fluoro configuration in the target compound balances reactivity and steric accessibility for radiochemistry applications .

Table 2: Comparative Reactivity in Key Reactions

Compound Suzuki Coupling Efficiency* Radiofluorination Yield ([18F]) Conjugation Rate (vs. Amines)
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(dioxaborolan-2-yl)benzoate Moderate (70–80%) High (85–90%) Very High (<5 min)
Ethyl 4-(dioxaborolan-2-yl)benzoate High (90–95%) N/A Low (>24 hr)
3-Fluoro-4-(dioxaborolan-2-yl)pyridine Low (40–50%) Moderate (60–65%) Moderate (1–2 hr)
2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide High (80–85%) N/A Low (>12 hr)

*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, 80°C, 12 hr.

Suzuki-Miyaura Couplings

Ethyl and benzamide derivatives exhibit superior coupling efficiency due to reduced steric bulk and electron-withdrawing effects. The target compound’s succinimidyl group slightly hinders transmetalation, but its fluorinated aromatic ring compensates by stabilizing the transition state .

Radiofluorination

The 3-fluoro substituent in the target compound enables efficient copper-mediated isotopic exchange with [18F]fluoride (90% RCY), outperforming pyridine-based analogues (60–65%) .

Stability and Handling

  • Hydrolytic Stability : The pinacol boronate group in all listed compounds resists hydrolysis at pH 7–8 but degrades rapidly under acidic conditions (t₁/₂ < 1 hr at pH 2) .
  • Thermal Stability : Succinimidyl esters (e.g., target compound) decompose above 100°C, whereas ethyl esters remain stable up to 150°C .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and weight:

PropertyValue
Molecular FormulaC₁₅H₁₈B F N O₄
Molecular Weight303.21 g/mol
CAS Number2320923-63-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a potential inhibitor of certain kinases involved in tumor growth and progression. The compound's structure allows it to fit into the ATP-binding pocket of kinases, inhibiting their activity and thus affecting cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For example:

  • Inhibition of EGFR : The compound shows potential as an epidermal growth factor receptor (EGFR) inhibitor. In vitro assays indicate IC50 values in the low nanomolar range against various cancer cell lines expressing mutated forms of EGFR .
  • Targeting Multiple Kinases : The compound also demonstrates activity against other receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. This multi-targeting capability may contribute to its efficacy in treating resistant cancer types .

Case Studies

Several case studies highlight the biological effects of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups. These studies suggest that the compound effectively inhibits tumor growth through its kinase inhibitory properties .
  • Combination Therapies : Preliminary research indicates that combining this compound with standard chemotherapy agents enhances therapeutic efficacy while reducing side effects. This synergy may be due to the compound's ability to modulate drug resistance mechanisms in cancer cells .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. The compound has been classified as an irritant in laboratory settings . Long-term toxicity studies are necessary to establish a comprehensive safety profile before clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into aromatic systems like benzoate derivatives?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing boronate esters into aromatic frameworks. Key steps include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard for aryl-aryl bond formation .
  • Solvent/Base Optimization : Use polar aprotic solvents (e.g., THF) with mild bases (e.g., Na₂CO₃) to avoid hydrolysis of the boronate ester.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the product.
    • Data Table :
CatalystSolventBaseYield (%)Reference
Pd(PPh₃)₄THF/H₂ONa₂CO₃78–85
PdCl₂(dppf)DMEK₃PO₄65–72

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm aromatic proton environments (e.g., downfield shifts for fluorine at ~160 ppm in ¹⁹F NMR) and boronate ester peaks (~30 ppm in ¹¹B NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ within 3 ppm error .
  • Melting Point Analysis : Compare observed values with literature to detect impurities (e.g., deviations >2°C suggest contamination) .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallographic refinement of this compound due to fluorine and boron atoms?

  • Methodological Answer : Fluorine and boron can cause disorder or anisotropic scattering. Use:

  • SHELX Constraints : Apply restraints for B–O bond lengths (1.36–1.38 Å) and F–C–C angles (120° ± 2°) during refinement .
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements caused by disorder .

Q. How can contradictory reactivity data in cross-coupling reactions involving this boronate ester be resolved?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., protodeboronation). Systematic analysis includes:

  • Kinetic Studies : Monitor reaction progress via ¹¹B NMR to track boronate consumption .
  • Computational Modeling : Use DFT to compare activation energies for desired coupling vs. side pathways (e.g., B–O cleavage).
  • Additive Screening : Additives like LiCl can stabilize the boronate intermediate and suppress hydrolysis .

Q. What are the implications of the compound’s absolute hardness (η) on its reactivity in electrophilic substitution reactions?

  • Methodological Answer : Absolute hardness, calculated via η = (I − A)/2 (I = ionization potential, A = electron affinity), predicts electrophilicity. For this compound:

  • High η : Indicates resistance to electron transfer, favoring nucleophilic aromatic substitution (e.g., fluorine displacement) over electrophilic pathways .
  • Table : Calculated η values for related boronate esters:
Compoundη (eV)Reactivity Trend
Target Compound 4.2Moderate electrophilicity
Phenylboronic acid pinacol ester3.8Higher electrophilicity

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Suzuki-Miyaura reactions using this boronate ester?

  • Root Causes :

  • Moisture Sensitivity : Boronate esters hydrolyze in aqueous conditions; inconsistent anhydrous handling alters yields .
  • Catalyst Deactivation : Pd leaching or ligand dissociation in polar solvents reduces efficiency .
    • Resolution Protocol :

Standardize reaction conditions (e.g., glovebox for anhydrous setup).

Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative yield determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.